2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride
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Overview
Description
2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride typically involves the reaction of 2-methyl-1,3,4-thiadiazole with pyrrolidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the final product. This may involve the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques. The industrial production methods are designed to be cost-effective and scalable, ensuring that the compound can be produced in large quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation or microbial growth. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in DNA replication and repair, as well as signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(pyrrolidin-2-yl)pyridine
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 6-Methylnicotine
Uniqueness
2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties. Unlike similar compounds, this compound has a sulfur atom in the thiadiazole ring, which can participate in various chemical reactions and interactions with biological targets. This structural feature makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2219378-69-3 |
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Molecular Formula |
C8H14ClN3S2 |
Molecular Weight |
251.8 g/mol |
IUPAC Name |
2-methyl-5-(pyrrolidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C8H13N3S2.ClH/c1-6-10-11-8(13-6)12-5-7-3-2-4-9-7;/h7,9H,2-5H2,1H3;1H |
InChI Key |
SWXGANVIGRZSAQ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC2CCCN2.Cl.Cl |
Canonical SMILES |
CC1=NN=C(S1)SCC2CCCN2.Cl |
solubility |
not available |
Origin of Product |
United States |
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